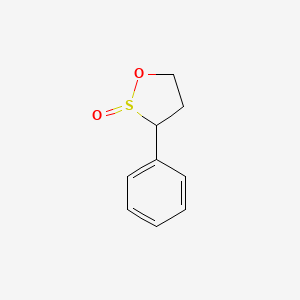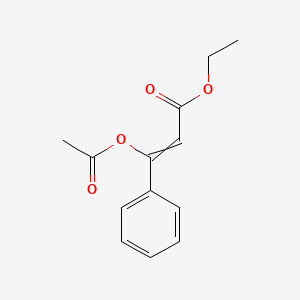![molecular formula C13H11N3O B14493337 3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine CAS No. 64125-45-7](/img/structure/B14493337.png)
3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This class of compounds is characterized by a triazole ring fused to a pyridine ring. The specific structure of this compound includes a benzyloxy group attached to the triazolopyridine core. Compounds in this family are known for their diverse biological activities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine involves the oxidative ring closure of a hydrazine intermediate. The process typically starts with the formation of a hydrazine derivative by reacting 2-hydrazinopyridine with a suitable aldehyde, such as 4-benzyloxy-3-methoxybenzaldehyde, in the presence of acetic acid in ethanol. The hydrazine intermediate is then subjected to oxidative cyclization using sodium hypochlorite as the oxidant, resulting in the formation of the triazolopyridine ring .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using ethanol as a solvent and sodium hypochlorite as an oxidant, are preferred due to their lower environmental footprint .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The oxidative cyclization of hydrazine intermediates to form the triazolopyridine ring.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in ethanol is commonly used for the oxidative cyclization of hydrazine intermediates.
Substitution: Various nucleophiles can be used to substitute the benzyloxy group, depending on the desired product.
Major Products
The major product of the oxidative cyclization reaction is this compound itself. Substitution reactions can yield a variety of derivatives with different functional groups replacing the benzyloxy group.
Scientific Research Applications
3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets and pathways. For example, its antiproliferative activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell growth and division. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: Similar structure with an additional methoxy group.
1,2,4-Triazolo[4,3-a]pyridine derivatives: Various derivatives with different substituents on the triazolopyridine core.
Uniqueness
3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyloxy group can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
64125-45-7 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
3-phenylmethoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-2-6-11(7-3-1)10-17-13-15-14-12-8-4-5-9-16(12)13/h1-9H,10H2 |
InChI Key |
DIEPWUUGSTWPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)


![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)

![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)
